molecular formula C7H10N2O B1396603 1-(Prop-2-yn-1-yl)piperazine-2-one CAS No. 1340102-42-2

1-(Prop-2-yn-1-yl)piperazine-2-one

Cat. No. B1396603
CAS RN: 1340102-42-2
M. Wt: 138.17 g/mol
InChI Key: VCKBIHFIJZFNKN-UHFFFAOYSA-N
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Description

“1-(Prop-2-yn-1-yl)piperazine-2-one” is a chemical compound with the CAS Number: 1340102-42-2 . It has a molecular weight of 138.17 and its IUPAC name is 1-(2-propynyl)-2-piperazinone .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H10N2O/c1-2-4-9-5-3-8-6-7(9)10/h1,8H,3-6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Radiotracer Development for Oncology

1-(Prop-2-yn-1-yl)piperazine-2-one derivatives have been explored for their potential as positron emission tomography (PET) radiotracers in oncology. A study by Abate et al. (2011) focused on designing analogues with reduced lipophilicity to enhance their utility in this field. The research highlighted a specific chiral analogue, (-)-(S)-9, which showed high σ(2)-selectivity and suitable lipophilicity, although it exhibited only moderate activity at the P-gp efflux pump.

Crystallographic Studies

The compound has also been the subject of crystallographic studies. Awasthi et al. (2014) synthesized 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine and analyzed its crystal structure. The study revealed monoclinic crystal structure with specific lattice parameters and identified several intermolecular interactions that stabilize the crystal lattice.

Antitubercular and Antifungal Applications

In the search for new antitubercular agents, Deshmukh et al. (2019) designed piperazine tethered dimeric 1,2,3-triazoles using 1,4-di(prop-2-yn-1-yl)piperazine. These compounds displayed promising antitubercular activity against Mycobacterium tuberculosis, with some also showing potential antifungal and antioxidant activities.

Antimicrobial Activity

Piperazine derivatives containing 1,2,3-triazoles with amide linkage were synthesized and evaluated for antimicrobial activity by Yadav et al. (2022). The compounds showed moderate to good activity against various bacterial and fungal strains, with one compound displaying significant activity.

Organometallic Chemistry

In organometallic chemistry, Kashid et al. (2019) described the reactions of propargylamines with PdCl2 and CuI, leading to the formation of chloropalladated tetranuclear complexes and 2-D coordination polymers. This research contributes to the understanding of metal-organic frameworks and their potential applications.

Antiarrhythmic and Antihypertensive Effects

The compound has been linked to cardiovascular research as well. Malawska et al. (2002) synthesized a series of derivatives and tested them for antiarrhythmic and antihypertensive effects. These compounds showed promise in these areas, potentially related to their alpha-adrenolytic properties.

Anticancer Activity

Finally, in the field of cancer research, Lv et al. (2019) synthesized a heterocyclic compound using this compound derivatives and evaluated its anticancer activities against bone cancer cell lines. This highlights the potential application of these compounds in the treatment of bone cancer.

Safety and Hazards

The safety information for “1-(Prop-2-yn-1-yl)piperazine-2-one” indicates that it has several hazard statements including H302, H315, H319, H332, and H335 . These codes correspond to specific hazards associated with the compound. For example, H302 indicates that it is harmful if swallowed, and H315 means it causes skin irritation . The compound’s MSDS (Material Safety Data Sheet) can provide more detailed safety information .

properties

IUPAC Name

1-prop-2-ynylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-4-9-5-3-8-6-7(9)10/h1,8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKBIHFIJZFNKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCNCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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